molecular formula C8H12N2OS B2367891 5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine CAS No. 1862913-17-4

5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2367891
CAS No.: 1862913-17-4
M. Wt: 184.26
InChI Key: FKPVWBVAIIXHBY-UHFFFAOYSA-N
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Description

5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : The precursor 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was synthesized and characterized using NMR, IR, DSC, and X-ray crystallography, showing its orthorhombic space group and intermolecular hydrogen bonds formation (Zhu et al., 2021).
  • Molecular Structure and Analysis : The molecular and electronic structures of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine were investigated through NMR, IR, X-ray diffraction, and DFT studies, providing insights into its geometric and electronic properties (Özdemir et al., 2009).

Biological Activities and Applications

  • Anticancer Properties : A study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives demonstrated anticancer activity against human cancer cell lines, highlighting its potential use in cancer treatment (Yakantham et al., 2019).
  • Antimicrobial and Antioxidant Activities : Compounds like 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives exhibited promising antimicrobial and antioxidant activities, suggesting their use in combating microbial infections and oxidative stress (Saundane et al., 2013).

Miscellaneous Applications

  • Role in Eating Disorders : In a study on compulsive food consumption in a model of binge eating in female rats, GSK1059865 (5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine), a selective OX1R antagonist, showed potential in reducing binge eating behaviors, indicating its therapeutic potential in eating disorders (Piccoli et al., 2012).

Properties

IUPAC Name

5-methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPVWBVAIIXHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.